(8-epi)-BW 245C
Description
The compound "(R-(R,R))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid" is a structurally complex molecule characterized by a central imidazolidine-dioxo ring system substituted with a cyclohexyl-hydroxypropyl chain and a heptanoic acid moiety. Its stereochemical configuration, denoted by the (R-(R,R)) descriptor, indicates multiple chiral centers, including the 4R configuration of the imidazolidine ring and the 3S configuration of the cyclohexyl-hydroxypropyl substituent, as noted in alternative nomenclature (e.g., "rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid") .
Properties
IUPAC Name |
7-[(4R)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229069 | |
| Record name | (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78420-15-2 | |
| Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78420-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078420152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R-(R*,R*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-imidazolidine-4-heptanoic acid, commonly referred to as BW 245C, is a compound with significant biological activity. This article explores its biological properties, applications, and relevant research findings.
- CAS Number : 78420-15-2
- Molecular Formula : C19H32N2O5
- Molecular Weight : 368.474 g/mol
- InChI Key : ZIDQIOZJEJFMOH-HZPDHXFCSA-N
- LogP : 2.70
These properties indicate that BW 245C is a moderately lipophilic compound, which may influence its bioavailability and interaction with biological systems.
BW 245C is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs). Its structural similarity to other imidazolidine derivatives suggests potential roles in modulating cellular signaling pathways, particularly those involved in inflammation and neuroprotection.
Antioxidant Activity
Research indicates that compounds similar to BW 245C exhibit strong antioxidant effects. For example, studies have shown that related compounds can reduce reactive oxygen species (ROS) levels and demonstrate radical scavenging activities. This antioxidant capacity is crucial for mitigating oxidative stress-related cellular damage .
Anti-Melanogenic Effects
In vitro studies have highlighted the anti-melanogenic properties of BW 245C analogs. These compounds inhibit tyrosinase activity, which is a key enzyme in melanin production. The inhibition of tyrosinase correlates with reduced melanin synthesis in B16F10 melanoma cells, suggesting potential applications in skin whitening agents .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of BW 245C. The compound's moderate lipophilicity suggests it may be well absorbed when administered orally. However, detailed toxicity profiles are necessary to ascertain safe dosage ranges for therapeutic applications.
Study on Tyrosinase Inhibition
A study evaluated the inhibitory effects of several imidazolidine derivatives on tyrosinase activity. BW 245C exhibited competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid. The results indicated that structural modifications could enhance the potency of these compounds against tyrosinase .
Antioxidant Efficacy in Cellular Models
Another investigation assessed the antioxidant capabilities of BW 245C in cellular models exposed to oxidative stress. The compound significantly reduced ROS levels and protected cells from apoptosis induced by oxidative damage. This highlights its potential as a therapeutic agent in conditions characterized by oxidative stress .
Potential Therapeutic Uses
Given its biological activities, BW 245C has potential applications in:
- Dermatology : As an anti-melanogenic agent for skin lightening.
- Neuroprotection : Due to its antioxidant properties, it may be explored for neurodegenerative diseases.
- Anti-inflammatory Treatments : Its interaction with GPCRs suggests possible anti-inflammatory effects.
Research Opportunities
Further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms through which BW 245C exerts its biological effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Research Findings and Methodological Insights
- Chemical Structure Comparison : Graph-based methods () are critical for identifying isomorphic subgraphs between the target compound and analogues. For instance, the cyclohexyl group and imidazolidine ring can be mapped as conserved motifs, while substituent variations (e.g., formyl vs. carboxylic acid) define functional divergence .
Preparation Methods
Glyoxal-Cyclohexylamine Condensation
A foundational approach, detailed in studies on N-heterocyclic carbene precursors, utilizes glyoxal (ethanedial) and cyclohexylamine. In this method, glyoxal reacts with two equivalents of cyclohexylamine in the presence of paraformaldehyde under acidic conditions (e.g., aqueous HBF₄) to form a diimine intermediate. Subsequent cyclization with chlorotrimethylsilane or triethyl orthoformate yields the imidazolidine ring. For BW 245C, this step is modified to incorporate a 3-cyclohexyl-3-hydroxypropyl group at position 3 of the hydantoin ring.
Key parameters:
- Temperature : 115–125°C for initial condensation, rising to 180–200°C for cyclization.
- Reagents : Glyoxal (40% aqueous solution), cyclohexylamine (2.2 equivalents), paraformaldehyde (1.1 equivalents).
- Yield : ~65–70% for analogous imidazolidine derivatives.
Side-Chain Introduction and Functionalization
The 3-cyclohexyl-3-hydroxypropyl side chain is introduced via nucleophilic addition or alkylation.
Hydroxypropyl Group Installation
Patent CN102964306A describes a "one-pot" method for imidazoline derivatives, adaptable to BW 245C. A cyclohexyl epoxide (e.g., cyclohexene oxide) undergoes ring-opening with a hydroxylamine derivative, yielding 3-cyclohexyl-3-hydroxypropylamine. This amine is then coupled to the hydantoin core via a Michael addition or nucleophilic substitution.
Reaction conditions :
Heptanoic Acid Conjugation
The heptanoic acid moiety is appended through a Steglich esterification or carbodiimide-mediated coupling. In a protocol adapted from prostaglandin synthesis, the hydantoin intermediate reacts with 7-bromoheptanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Optimized parameters :
- Molar ratio : Hydantoin:7-bromoheptanoic acid = 1:1.2.
- Temperature : 0°C to room temperature, 12-hour reaction.
- Yield : ~60–65% after purification by silica gel chromatography.
Stereochemical Control and Resolution
The (R,R) configuration at the hydroxypropyl side chain is achieved via chiral auxiliary-mediated synthesis or enzymatic resolution.
Chiral Auxiliary Approach
A method inspired by hydantoinase enzymes employs (R)-phenylglycinol as a chiral auxiliary. The hydroxypropylamine intermediate is treated with (R)-phenylglycinol to form a diastereomeric mixture, separable by crystallization. Subsequent hydrolysis yields the enantiomerically pure (R)-configured side chain.
Data :
Enzymatic Dynamic Kinetic Resolution
Recent advances utilize lipases (e.g., Candida antarctica lipase B) to dynamically resolve racemic hydroxypropyl intermediates. In a solvent-free system, the enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer to accumulate.
Conditions :
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the three primary methods:
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Overheating during the cyclization step generates des-hydroxy byproducts. Gradient temperature control (e.g., 115°C → 270°C over 6 hours) minimizes decomposition.
Acid-Sensitive Intermediates
The heptanoic acid moiety is prone to decarboxylation under acidic conditions. Neutral pH buffers (e.g., Tris-HCl, pH 7.4) during conjugation improve stability.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : Common synthetic pathways involve multi-step condensation reactions, such as coupling cyclohexyl-hydroxypropyl intermediates with imidazolidine precursors under acidic or basic catalysis. For example, refluxing with sodium acetate in acetic acid (as in ) can promote cyclization. Optimization strategies include:
- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may reduce stereochemical fidelity.
- Catalyst screening : Chiral catalysts (e.g., L-proline derivatives) enhance enantiomeric purity.
- Purification : Recrystallization from DMF/acetic acid mixtures () removes byproducts.
Table 1 : Key Reaction Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–110°C | ↑ Rate, ↓ Enantiopurity |
| Solvent System | Acetic acid/DMF | ↑ Crystallinity |
| Catalyst Loading | 5–10 mol% | ↑ Enantiomeric Excess |
| Reference: |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing stereochemistry and functional groups?
- Methodological Answer :
- NMR : H and C NMR identify cyclohexyl protons (δ 1.2–2.1 ppm) and imidazolidine carbonyls (δ 165–175 ppm). NOESY confirms stereochemical assignments.
- HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers ().
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO).
Reference:
Advanced Research Questions
Q. How do environmental factors (pH, temperature, UV) influence the compound’s stability and degradation pathways in aqueous systems?
- Methodological Answer : Design accelerated stability studies using:
- pH variation : Test buffers (pH 3–9) to identify acid/base-sensitive groups (e.g., ester hydrolysis).
- UV exposure : Monitor photodegradation via LC-MS to detect radical-mediated oxidation products.
- Temperature : Arrhenius modeling predicts shelf-life under storage conditions.
Reference: Environmental fate studies in recommend long-term monitoring (≥6 months) for persistent metabolites .
Q. What computational modeling approaches predict binding affinity and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase isoforms).
- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability based on substituents (e.g., cyclohexyl groups enhance membrane penetration).
- MD simulations : Assess conformational stability of the imidazolidine ring in aqueous environments.
Reference: Structural data in supports parameterization .
Q. How can contradictions in bioactivity data across in vitro/in vivo models be resolved?
- Methodological Answer :
- Dose-response recalibration : Align in vitro IC values with in vivo pharmacokinetic profiles (e.g., plasma half-life from ).
- Model standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) and murine models ().
- Meta-analysis : Use multivariate regression to isolate confounding variables (e.g., solvent effects in ’s split-plot design).
Reference:
Q. What strategies assess environmental persistence and bioaccumulation potential?
- Methodological Answer :
- OECD 307 : Conduct soil degradation studies under aerobic/anaerobic conditions.
- Bioaccumulation factor (BCF) : Measure via radiolabeled tracer assays in fish models (e.g., zebrafish).
- QSAR modeling : Relate logD (octanol-water distribution) to environmental partitioning ().
Reference:
Data Contradiction Analysis
Q. How should researchers reconcile divergent synthetic yields reported for similar imidazolidine derivatives?
- Methodological Answer :
- Critical parameter analysis : Compare solvent systems (e.g., acetic acid vs. THF in vs. 12) and their impact on intermediate stability.
- Byproduct profiling : Use LC-MS to identify side reactions (e.g., ester hydrolysis in acidic conditions).
- Replication : Repeat protocols with controlled humidity/purity of reagents.
Reference:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
